Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.

crocetin is a natural product found in Verbascum lychnitis, Gardenia jasminoides, and other organisms with data available.

Crocetin

CAS No.: 504-39-2

Cat. No.: VC13349554

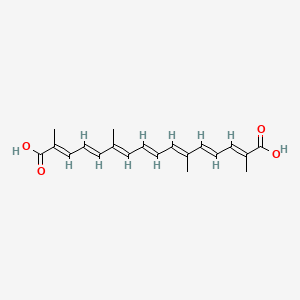

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 504-39-2 |

|---|---|

| Molecular Formula | C20H24O4 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |

| Standard InChI | InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ |

| Standard InChI Key | PANKHBYNKQNAHN-MQQNZMFNSA-N |

| Isomeric SMILES | C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C |

| SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O |

| Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O |

Introduction

Chemical Characteristics and Natural Occurrence

Structural Properties

Crocetin features a 20-carbon skeleton with seven conjugated double bonds arranged in trans- or cis- configurations, terminating in carboxylic acid groups. The trans-isomer demonstrates greater thermodynamic stability compared to its cis- counterpart, though both forms exhibit photosensitivity and oxidative degradation under physiological conditions . Its extended π-electron system enables potent antioxidant activity through electron delocalization, while the carboxylic acid moieties facilitate salt formation with improved aqueous solubility .

Biosynthetic Origins

While saffron remains the most studied source, containing 0.3–0.5% crocetin derivatives by dry weight, large-scale production predominantly utilizes G. jasminoides fruits due to higher yield (2–3% crocetin content) and economic viability . The compound accumulates as gentiobiosyl esters (crocin) in plant tissues, requiring enzymatic hydrolysis by β-glucosidases during extraction to yield free crocetin .

Extraction and Synthesis Methodologies

Conventional Extraction Techniques

Industrial-scale isolation employs methanol:water (70:30 v/v) extraction followed by alkaline hydrolysis (pH 10–12) to cleave glycosidic bonds. Subsequent acidification (pH 4–5) precipitates crude crocetin, which is purified via silica gel chromatography or recrystallization from dimethyl sulfoxide, achieving >95% purity .

Synthetic Approaches

Total synthesis routes have been developed to circumvent supply limitations:

-

Wittig-Horner Reaction:

Condensation of 2,7-dimethylocta-2,4,6-trienedial with diethyl 3-(5,5-dimethyl-1,3-dioxan-2-yl)but-2-enylphosphonate yields crocetin dialdehyde (41% efficiency), which is subsequently reduced to crocetin . -

Enzymatic Biotransformation:

Recombinant β-glucosidase from Aspergillus niger hydrolyzes crocin to crocetin with 89% conversion efficiency at 45°C, pH 5.0 .

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Plant Extraction | 1.2–1.5 | 95–98 | Industrial |

| Chemical Synthesis | 38–41 | 85–90 | Pilot-scale |

| Enzymatic Conversion | 88–92 | 97–99 | Commercial |

Pharmacological Activities and Mechanisms

Cardioprotective Effects

Crocetin demonstrates multimodal cardioprotection across experimental models:

-

Myocardial Ischemia: Oral administration (50 mg/kg/day) in rats reduced infarct size by 62% through upregulation of Nrf2-mediated antioxidant response elements (ARE) .

-

Viral Myocarditis: Intraperitoneal injection (5 mg/kg) in coxsackievirus B3-infected mice decreased cardiac IL-6 and TNF-α levels by 73% and 68%, respectively, while enhancing survival rates to 85% versus 45% in controls .

-

Atherosclerosis: 12-week supplementation (20 mg/kg) in ApoE⁻/⁻ mice reduced aortic plaque area by 54% via inhibition of NF-κB-dependent vascular cell adhesion molecule-1 (VCAM-1) expression .

Antineoplastic Activity

Crocetin exhibits broad-spectrum anticancer properties through pleiotropic mechanisms:

Table 1: Anticancer Effects of Crocetin Across Cell Lines

| Cancer Type | Model System | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Breast (MCF-7) | In vitro | 50 μM | ↓ Bcl-2/Bax ratio (0.38-fold) |

| Gastric (SGC7901) | Xenograft mice | 25 mg/kg | Caspase-3 activation (3.2-fold increase) |

| Cervical (HeLa) | In vitro | 240 μM | G₁ phase arrest (78% cells) |

| Ovarian (SKOV3) | In vitro | 120 μM | Synergy with vincristine (CI=0.32) |

Mechanistic studies reveal crocetin modulates Sonic Hedgehog (SHH) signaling, reducing Gli1 transcription factor activity by 67% in gastric adenocarcinoma cells at 50 μM . In triple-negative breast cancer models, crocetin (100 μM) suppressed LDHA expression by 82%, inhibiting aerobic glycolysis (Warburg effect) .

Neuroprotective Actions

Crocetin crosses the blood-brain barrier (0.8% bioavailability) to exert neuroprotective effects:

-

Alzheimer's Disease: 40 mg/kg/day oral dosing in 3xTg-AD mice reduced hippocampal Aβ₄₂ burden by 57% through AMPK-mediated autophagy induction .

-

Ischemic Stroke: Intravenous administration (2 mg/kg) post-MCAO in rats decreased infarct volume by 49% via PI3K/Akt/GSK-3β pathway activation .

-

Parkinson's Disease: Chronic treatment (10 mg/kg) in MPTP-treated mice preserved 73% of dopaminergic neurons through Nrf2/ARE-dependent antioxidant responses .

Pharmacokinetic Profile and Bioavailability Enhancement

Absorption and Metabolism

Crocetin displays nonlinear pharmacokinetics with dose-dependent absorption (20–28% oral bioavailability). Peak plasma concentrations (Cₘₐₓ) of 1.8 μg/mL occur 2–3 hours post-administration in humans, with extensive first-pass metabolism producing glucuronide and sulfate conjugates .

Formulation Strategies

Advanced delivery systems improve crocetin's pharmacokinetic profile:

-

Nanocrystal Formulations:

-

Particle size: 220 nm

-

Relative bioavailability: 3.8-fold increase vs. crude powder

-

Tₘₐₓ: 1.5 hours

-

-

Phospholipid Complexes:

-

LogP improvement: 2.1 → 3.8

-

Brain uptake: 2.3-fold enhancement

-

-

Sodium Salt Derivatives:

Current Challenges and Future Directions

While crocetin's therapeutic potential is evident, key challenges persist:

-

Bioavailability Limitations: Only 20–28% oral absorption necessitates advanced formulation strategies

-

Stability Issues: Degradation rate of 18%/month at 25°C demands cold-chain storage

-

Mechanistic Uncertainty: Pleiotropic effects complicate target identification

Emerging research priorities include:

-

Development of crocetin prodrugs with enhanced blood-brain barrier penetration

-

Combinatorial therapy trials with checkpoint inhibitors in oncology

-

Large-scale cardiovascular outcome studies (NCT05217445 ongoing)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume